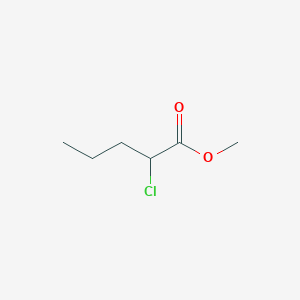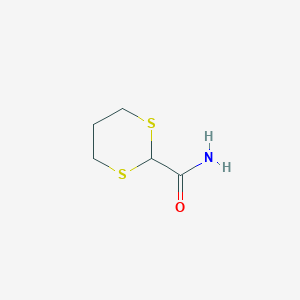
1,3-Dithiane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane-2-carboxamide is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. These compounds are known for their stability and versatility in organic synthesis. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making this compound a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with a carbonyl compound, such as an aldehyde or ketone, in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring structure. The carboxamide group can then be introduced through subsequent reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods may also involve the use of more robust catalysts and purification techniques to ensure high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the dithiane ring to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates, triflates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted dithianes
Aplicaciones Científicas De Investigación
1,3-Dithiane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane-2-carboxamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that require the formation of carbon-carbon bonds. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparación Con Compuestos Similares
1,3-Dithiane-2-carboxamide can be compared with other similar compounds, such as:
1,3-Dithiolane: Similar in structure but with a five-membered ring instead of a six-membered ring. It is less stable and less commonly used in synthesis.
1,4-Dithiane: Another sulfur-containing heterocycle with different reactivity and applications.
Thiophene: A sulfur-containing aromatic compound with different electronic properties and applications in materials science.
The uniqueness of this compound lies in its stability and versatility in organic synthesis, making it a valuable compound for various chemical and industrial applications.
Propiedades
Número CAS |
33927-41-2 |
|---|---|
Fórmula molecular |
C5H9NOS2 |
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
1,3-dithiane-2-carboxamide |
InChI |
InChI=1S/C5H9NOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H2,6,7) |
Clave InChI |
KTPNVUGLXGOHSO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
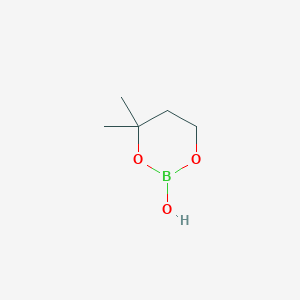
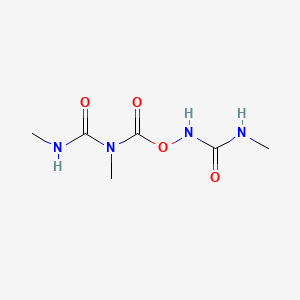
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
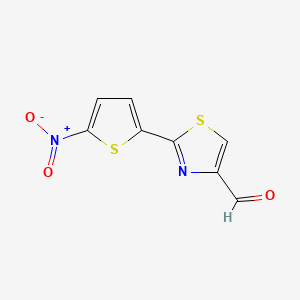
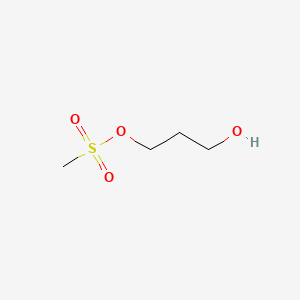

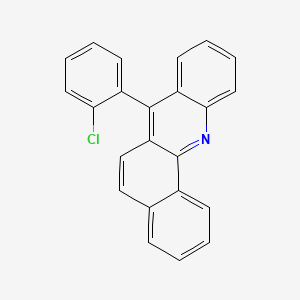
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
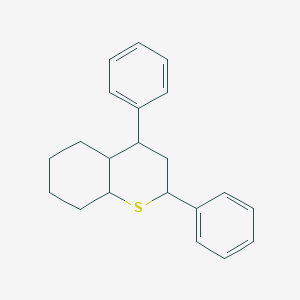

![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
